5,9-Dimethylspiro[3.5]non-5-EN-1-one
Description
5,9-Dimethylspiro[3.5]non-5-EN-1-one is a spirocyclic ketone characterized by a bicyclic structure where two rings (a 3-membered and a 5-membered ring) share a single carbon atom (the spiro center). The compound features a ketone group at position 1 and a double bond at position 5, with methyl substituents at positions 5 and 7. Spirocyclic compounds like this are of interest due to their conformational rigidity, which can influence reactivity, biological activity, and applications in materials science or medicinal chemistry .
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
5,9-dimethylspiro[3.5]non-8-en-3-one |
InChI |
InChI=1S/C11H16O/c1-8-4-3-5-9(2)11(8)7-6-10(11)12/h4,9H,3,5-7H2,1-2H3 |
InChI Key |
VLMLTOHUCYAQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C(C12CCC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethylspiro[3.5]non-5-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cycloaddition reaction where a diene and a dienophile react to form the spiro compound. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethylspiro[3.5]non-5-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spiro structure allows for substitution reactions where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5,9-Dimethylspiro[3.5]non-5-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,9-Dimethylspiro[3.5]non-5-EN-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues of 5,9-Dimethylspiro[3.5]non-5-EN-1-one, highlighting key differences in ring systems, substituents, and functional groups:
Physicochemical Properties
- Solubility and Polarity: The diaza and hydroxyl groups in 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one enhance polarity compared to the purely hydrocarbon-based this compound, suggesting higher aqueous solubility for the former .
Key Research Findings and Contradictions
Structure-Activity Relationships : While linear 5,9-dimethyl alcohols show reduced transdermal activity with increasing chain length , spirocyclic analogs like the target compound may defy this trend due to their rigid, compact structures.
Antifungal vs. Antioxidant Applications: Spirocyclic steroidal radicals (IK-1/IK-2) inhibit lipid peroxidation , whereas smaller spiro ketones (e.g., the target compound) may prioritize antifungal or fragrance-related applications, as seen in acorenone C .
Synthetic Challenges : The spiro[3.5] system’s smaller rings may require higher-energy intermediates compared to spiro[4.5] or linear analogs, complicating synthesis yields .
Biological Activity
5,9-Dimethylspiro[3.5]non-5-EN-1-one is a heterocyclic compound characterized by a unique spiro structure. Its molecular formula is C11H16O, and it has garnered interest in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and research, and relevant case studies.
The compound features a spirocyclic structure, which is significant for its reactivity and biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H16O |
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | 5,9-dimethylspiro[3.5]non-8-en-3-one |
| InChI | InChI=1S/C11H16O/c1-8-4-3-5-9(2)11(8)7-6-10(11)12/h4,9H,3,5-7H2,1-2H3 |
| Canonical SMILES | CC1CCC=C(C12CCC2=O)C |
The biological activity of this compound is attributed to its interactions with specific biomolecular targets. The compound may influence various biochemical pathways through:
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : The spiro structure allows it to bind selectively to receptor sites, potentially modulating physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against various bacterial strains.
Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. For instance, studies have shown cytotoxic effects against murine leukemia and breast cancer cell lines.
Study 1: Anticancer Activity
In a study examining the cytotoxicity of various compounds, this compound was tested against MCF-7 (breast cancer) and PS (murine leukemia) cell lines. The effective doses (ED50) were found to be 9.0 µg/mL for MCF-7 and 1.0 µg/mL for PS cells, indicating significant potential as an anticancer agent.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited notable inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other spiro compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Spirocyclic | Anticancer, Antimicrobial |
| 5,9,9-trimethylspiro[3.5]non-5-en-1-one | Spirocyclic | Limited studies on biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
